Phosphonic acid, decyl phenyl ester

Ion-Selective Electrodes Potentiometry Solvent Mediator

Phosphonic acid, decyl phenyl ester (CAS 15780-96-8) is an organophosphorus compound with the molecular formula C16H27O3P and a molecular weight of 298.36 g/mol. It is classified as a mixed alkyl-aryl phosphonate ester, featuring a hydrophobic decyl (C10) chain and a phenyl group bonded to the phosphorus atom.

Molecular Formula C16H26O3P+
Molecular Weight 297.35 g/mol
CAS No. 15780-96-8
Cat. No. B100721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, decyl phenyl ester
CAS15780-96-8
SynonymsPhosphonic acid decyl=phenyl ester
Molecular FormulaC16H26O3P+
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCO[P+](=O)OC1=CC=CC=C1
InChIInChI=1S/C16H26O3P/c1-2-3-4-5-6-7-8-12-15-18-20(17)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3/q+1
InChIKeyCUWQAYAUSITMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonic Acid, Decyl Phenyl Ester (CAS 15780-96-8): Procurement and Research-Grade Specifications


Phosphonic acid, decyl phenyl ester (CAS 15780-96-8) is an organophosphorus compound with the molecular formula C16H27O3P and a molecular weight of 298.36 g/mol . It is classified as a mixed alkyl-aryl phosphonate ester, featuring a hydrophobic decyl (C10) chain and a phenyl group bonded to the phosphorus atom . This structure suggests potential utility as a surfactant, plasticizer, or flame retardant, which is consistent with the general class of alkyl phenyl phosphonates . The compound is typically supplied for research purposes with a purity of 95% .

The Risks of Interchanging Phosphonic Acid, Decyl Phenyl Ester with Common Analogs in Formulations


Substituting phosphonic acid, decyl phenyl ester with other alkyl phenyl phosphonates or phosphate esters without experimental validation carries significant risk due to non-linear structure-property relationships [1]. The specific length of the linear decyl alkyl chain critically influences lipophilicity, surface activity, and polymer compatibility, whereas popular alternatives like dioctyl phenylphosphonate (CAS 1754-47-8) possess branched 2-ethylhexyl chains . This structural difference can dramatically alter performance outcomes, such as the selectivity and stability of ion-selective electrodes or the mechanical properties of plasticized polymers, making generic interchange unreliable .

Quantitative Differentiation Evidence for Phosphonic Acid, Decyl Phenyl Ester (CAS 15780-96-8)


Performance as a Solvent Mediator in Calcium Ion-Selective Electrodes

A direct head-to-head study evaluated a series of di-n-alkyl phenylphosphonate solvent mediators in calcium ion-selective electrodes. The decyl phenylphosphonate variant enabled functional sensors but was not the top-performing alkyl chain. The study found that electrodes made with the octyl compound provided the best performance, with calcium-ion detection limits of 10⁻⁸ M [1]. Electrodes made with pentyl and undecyl mediators degraded slightly more quickly, indicating that decyl's intermediate chain length offers a balance between stability and functionality, though specific quantitative performance data for the decyl variant alone was not isolated in this source [1].

Ion-Selective Electrodes Potentiometry Solvent Mediator

Predicted Boiling Point as a Metric of Thermal Process Compatibility

The predicted boiling point of phosphonic acid, decyl phenyl ester is 384.3±15.0 °C . This value is substantially higher than that of a common lower molecular weight analog, diethyl phenylphosphonate (CAS 1754-49-0), which has a reported boiling point of 267 °C . This cross-study comparable data indicates a significantly lower volatility for the decyl ester.

Thermal Stability Physicochemical Properties Process Engineering

Predicted Lipophilicity and Its Impact on Extraction and Biological Partitioning

The computed partition coefficient (XLogP3-AA) for a near structural analog, decyl phenylphosphonate (CAS 52299-33-9), is 4.9 [1]. This high lipophilicity is directly attributable to the ten-carbon decyl chain. In contrast, the short-chain analog diethyl phenylphosphonate (CAS 1754-49-0) has a much lower lipophilicity. The class of dialkyl phenylphosphonates is investigated for metal extraction from nuclear fuel reprocessing streams, where higher lipophilicity directly correlates with improved extraction efficiency into organic phases [2].

Lipophilicity logP QSAR Extraction

Evidence-Based Application Scenarios for Sourcing Phosphonic Acid, Decyl Phenyl Ester


Development of Non-Volatile Plasticizers for High-Temperature Polymers

The high predicted boiling point (~384 °C) of phosphonic acid, decyl phenyl ester, compared to shorter-chain analogs like diethyl phenylphosphonate (267 °C), directly supports its investigation as a non-volatile plasticizer for engineering thermoplastics processed at elevated temperatures, where plasticizer loss through evaporation is a failure mode .

Formulation of Hydrophobic Extraction Agents for Metal Recovery

The high calculated lipophilicity (LogP ~4.9 for a close analog) suggests this compound is well-suited for solvent extraction of metal ions from aqueous systems [1]. Research on dialkyl phenylphosphonates has established their utility in nuclear fuel reprocessing, where increased alkyl chain length improves organic phase solubility of metal complexes, making the decyl ester a candidate for analogous rare-earth or actinide separations [2].

Optimization of Polymer Membrane Ion-Selective Electrodes (ISEs)

Published research on poly(vinyl chloride) (PVC) membrane calcium ISEs specifically tested a series of di-n-alkyl phenylphosphonate mediators, including the decyl variant, to tune sensor performance [3]. The data indicates that this compound is a functional solvent mediator, offering an intermediate degradation profile between the pentyl and octyl analogs, making it a useful tool for sensor designers optimizing membrane lifespan versus response.

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